5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid
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Overview
Description
5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a methyl group and a nitro group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid typically involves multiple steps, starting with the formation of the furan ring followed by the introduction of the nitro and chloro groups. One common method is the nitration of 4-chloro-2-methylfuran-3-carboxylic acid, which involves treating the starting material with a nitrating agent such as nitric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitro group to an amine.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitro group can produce aniline derivatives.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of nitro-containing compounds on biological systems. It can also serve as a probe to investigate cellular processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may be exploited to design compounds with specific biological activities.
Industry: In the industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a useful component in various industrial processes.
Mechanism of Action
The mechanism by which 5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The nitro group, in particular, can participate in redox reactions, which may influence biological processes. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
5-(4-Chloro-2-nitrophenyl)furfural: This compound is structurally similar but lacks the carboxylic acid group.
2-Methylfuran-3-carboxylic acid: This compound is a simpler analog without the nitro and chloro substituents.
Uniqueness: 5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid is unique due to its combination of functional groups, which provides it with distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5/c1-6-9(12(15)16)5-11(19-6)8-3-2-7(13)4-10(8)14(17)18/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWUODVZVWIOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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